molecular formula C11H16O3 B1316789 (S)-4-Benzyloxy-1,3-butanediol CAS No. 85418-23-1

(S)-4-Benzyloxy-1,3-butanediol

Cat. No. B1316789
CAS RN: 85418-23-1
M. Wt: 196.24 g/mol
InChI Key: ZVVBUAFZGGHYAO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Benzyloxy-1,3-butanediol, also known as (S)-4-benzyloxy-1,3-butanediol, is a synthetic compound that has been used in various scientific research applications. It has been studied for its potential use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Enzymatic Resolution and Synthesis of Pheromones

The enzymatic resolution of 1,3-butanediol derivatives, including compounds related to (S)-4-Benzyloxy-1,3-butanediol, has been utilized to create chiral building blocks for the enantiosynthesis of pheromones. This process involves kinetic resolution through enzymatic acetylation, followed by various chemical transformations to achieve the desired stereochemistry and functional groups. Such methodologies are crucial for synthesizing pheromones with specific enantiomeric excess, highlighting the role of (S)-4-Benzyloxy-1,3-butanediol derivatives in producing biologically active compounds (Izquierdo et al., 2001).

Autotrophic and Heterotrophic Production

Engineering microbial strains for the production of 1,4-butanediol, a chemical structurally related to (S)-4-Benzyloxy-1,3-butanediol, demonstrates the potential for bio-based production routes. By implementing a de novo biosynthesis pathway in Escherichia coli, researchers have developed a system that can produce 1,4-butanediol both autotrophically, using CO2 as the carbon source, and heterotrophically from renewable biomass. This innovative approach signifies a shift towards more sustainable and environmentally friendly production methods for chemicals related to (S)-4-Benzyloxy-1,3-butanediol (Liu & Lu, 2015).

Renewable Chemical Production

The microbial production of diols, such as 2,3-butanediol, from renewable resources is an area of significant research interest due to the potential applications of these chemicals in various industries. Studies focusing on the optimization of microbial strains and fermentation processes aim to increase the efficiency and yield of diol production. This research not only contributes to the development of sustainable chemical production processes but also opens up new possibilities for the synthesis of compounds related to (S)-4-Benzyloxy-1,3-butanediol from renewable feedstocks (Zeng & Sabra, 2011).

Catalyst Development for Chemical Synthesis

Research on the catalytic dehydration of butanediols to produce olefins and other valuable chemical intermediates has significant implications for the synthesis of (S)-4-Benzyloxy-1,3-butanediol derivatives. By understanding the catalytic processes involved in transforming butanediol into various chemicals, researchers can develop more efficient and selective catalysts. This knowledge aids in the synthesis of a wide range of compounds, including those related to (S)-4-Benzyloxy-1,3-butanediol, by providing insights into the mechanisms of catalytic reactions and the optimization of reaction conditions (Sato et al., 2004).

properties

IUPAC Name

(3S)-4-phenylmethoxybutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBUAFZGGHYAO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525290
Record name (3S)-4-(Benzyloxy)butane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyloxy-1,3-butanediol

CAS RN

85418-23-1
Record name (3S)-4-(Benzyloxy)butane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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